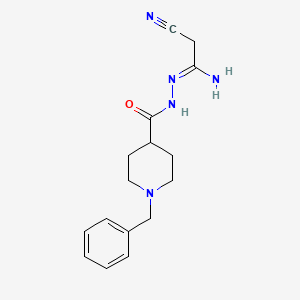![molecular formula C16H9ClF3N3O2 B2520874 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole CAS No. 338410-06-3](/img/structure/B2520874.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Nitroethene, base catalysts.
Conditions: The reaction is performed under mild conditions to ensure the Z-configuration of the nitroethenyl group is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to a series of reactions to introduce the indole and nitroethenyl groups.
-
Step 1: Synthesis of 3-chloro-5-(trifluoromethyl)pyridine
Reagents: 2-chloro-5-(trifluoromethyl)pyridine, suitable chlorinating agents.
Conditions: The reaction is typically carried out under reflux conditions with a suitable solvent such as dichloromethane.
-
Step 2: Formation of the Indole Derivative
Reagents: Indole, appropriate coupling agents.
Conditions: The reaction is conducted under an inert atmosphere, often using palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole can undergo various chemical reactions, including:
-
Oxidation: : The nitroethenyl group can be oxidized to form nitro derivatives.
Reagents: Oxidizing agents such as potassium permanganate.
Conditions: Typically carried out in an aqueous medium.
-
Reduction: : The nitro group can be reduced to an amine.
Reagents: Reducing agents such as lithium aluminum hydride.
Conditions: Conducted under anhydrous conditions.
-
Substitution: : The chloro group on the pyridine ring can be substituted with various nucleophiles.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole involves its interaction with specific molecular targets. The compound’s indole moiety allows it to bind to various receptors and enzymes, potentially inhibiting their activity. The nitroethenyl group can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 5,5′-bis(trifluoromethyl)-2,2′-bipyridine
Uniqueness
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole is unique due to its combination of pyridine, indole, and nitroethenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O2/c17-13-7-11(16(18,19)20)8-21-15(13)22-9-10(5-6-23(24)25)12-3-1-2-4-14(12)22/h1-9H/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWZVTLHQHDWDI-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=C\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)
![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)
![methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2520796.png)

![1-(3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)prop-2-en-1-one](/img/structure/B2520800.png)


![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide](/img/structure/B2520809.png)
![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/new.no-structure.jpg)
![6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2520811.png)



